molecular formula C14H12BF3O4 B1591369 (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid CAS No. 849062-06-2

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1591369
M. Wt: 312.05 g/mol
InChI Key: ORLMAWFFRKHIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid” is a chemical compound with the empirical formula C14H12BF3O4 . It has a molecular weight of 312.05 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is OB(O)c1cccc(COc2ccc(OC(F)(F)F)cc2)c1 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxy bridge. The second phenyl ring carries a trifluoromethoxy group .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a boiling point and melting point in the range of 118-127 °C . The compound’s exact mass based on specific isotopes is 312.078 g/mol .

Scientific Research Applications

Catalytic Properties and Reactivity

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid and related compounds have been studied for their catalytic properties in facilitating chemical reactions. For instance, boronic acids are known to catalyze dehydrative condensation between carboxylic acids and amines, playing a crucial role in synthetic chemistry for the formation of amide bonds, as demonstrated by Wang et al. (2018) (Wang, Lu, & Ishihara, 2018). This catalytic activity is attributed to the unique electronic properties of the boronic acid moiety, which enable it to interact with substrates in a way that facilitates bond formation.

Structural and Spectroscopic Characterization

The structural and spectroscopic properties of trifluoromethoxy phenylboronic acids have been extensively studied to understand their physicochemical characteristics. Adamczyk-Woźniak et al. (2021) investigated the structural properties of (trifluoromethoxy)phenylboronic acids, revealing insights into their acidity, molecular and crystal structures, and potential interactions with biomolecules (Adamczyk-Woźniak et al., 2021). These findings are crucial for the design of boronic acid derivatives with tailored properties for specific applications.

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms and pathways involving boronic acids is essential for their application in organic synthesis and material science. Sikora et al. (2011) explored the reaction between peroxynitrite and boronates, providing valuable insights into the free radical pathways and product formation in these reactions (Sikora et al., 2011). Such studies are crucial for developing new synthetic methods and understanding the stability and reactivity of boronic acid derivatives.

Applications in Material Science

Boronic acids also find applications in material science, such as in the synthesis of polybenzoxazine precursors, where they contribute to the enhancement of material properties. Trejo-Machin et al. (2017) highlighted the use of phenolic compounds in the synthesis of polybenzoxazine, showcasing the versatility of boronic acids in polymer chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biochemical Applications and Sensing

Boronic acids are utilized in biochemical applications, such as sensing and recognition of biological molecules. Guo, Shin, and Yoon (2012) discussed the development of boronic acid and boronate-based fluorescent chemosensors for monitoring various biologically relevant species, including carbohydrates and metal ions (Guo, Shin, & Yoon, 2012). This application underscores the potential of boronic acids in biomedical research and diagnostics.

Safety And Hazards

The compound has a GHS safety description of 26-36, indicating that it may cause eye irritation and should be avoided by people with sensitive skin .

properties

IUPAC Name

[3-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-6-4-12(5-7-13)21-9-10-2-1-3-11(8-10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLMAWFFRKHIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584613
Record name (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

CAS RN

849062-06-2
Record name B-[3-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
Reactant of Route 6
(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.